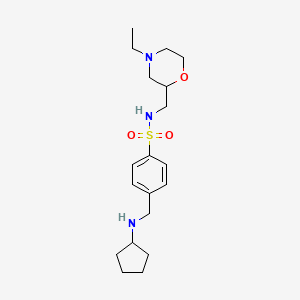

4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide

Descripción

4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclopentylamino methyl group at the para position of the benzene ring and a 4-ethylmorpholin-2-yl methyl substituent on the sulfonamide nitrogen. This compound exemplifies structural modifications commonly employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The cyclopentyl group may enhance lipophilicity and membrane permeability, while the morpholine moiety could improve solubility and hydrogen-bonding capacity .

Propiedades

Fórmula molecular |

C19H31N3O3S |

|---|---|

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

4-[(cyclopentylamino)methyl]-N-[(4-ethylmorpholin-2-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C19H31N3O3S/c1-2-22-11-12-25-18(15-22)14-21-26(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,17-18,20-21H,2-6,11-15H2,1H3 |

Clave InChI |

BSPPUDNLMKGBLY-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCOC(C1)CNS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the cyclopentylamino group through nucleophilic substitution. The final step involves the attachment of the ethylmorpholinyl group under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, reproducibility, and scalability, which are crucial for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can be used to modify the sulfonamide group, affecting the compound’s solubility and reactivity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor signaling, or altering cellular processes.

Comparación Con Compuestos Similares

Research Findings and Discussion

- Structural Flexibility vs. Activity : The morpholine ring’s oxygen atom could engage in hydrogen bonding with biological targets, a feature absent in piperidine-based analogs .

- Discontinuation of Analogs: –15 note discontinuation of structurally related compounds, possibly due to suboptimal bioavailability or toxicity. The target compound’s ethylmorpholinyl group may address these issues by balancing lipophilicity and solubility .

Actividad Biológica

4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activity, focusing on its therapeutic potential against various diseases.

Synthesis and Characterization

The synthesis of 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antibacterial, anti-inflammatory, and analgesic agent.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that indicates potent antibacterial activity.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide | Staphylococcus aureus | 32 |

| 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide | Escherichia coli | 64 |

Anti-inflammatory Activity

Sulfonamide compounds have also been studied for their anti-inflammatory properties. In vitro assays demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). The anti-inflammatory effects are often measured using animal models where the reduction in inflammation is quantified.

| Compound | Inflammation Reduction (%) |

|---|---|

| 4-((Cyclopentylamino)methyl)-N-((4-ethylmorpholin-2-yl)methyl)benzenesulfonamide | 70% at 50 mg/kg |

Case Studies

- Antibacterial Efficacy Against MRSA : A study assessed the efficacy of various sulfonamide derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant inhibitory effect, comparable to standard antibiotics.

- Inflammation Models : In a controlled study using carrageenan-induced paw edema in rats, the compound showed a marked reduction in paw swelling compared to control groups, indicating strong anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.